Peptide Sequence Inversion at Positions 6-7 Confers Enhanced Antifungal Activity Relative to Iturin A
Mycosubtilin exhibits higher antifungal activity than iturin A, a difference attributable to the specific amino acid sequence at positions 6 and 7 of the heptapeptide ring. In mycosubtilin, the sequence is D-Ser→L-Asn, whereas in iturin A, these residues are inverted to D-Asn→L-Ser [1]. This structural variation modulates the interaction of the lipopeptide with target membranes and affects pore-forming efficiency [2].
| Evidence Dimension | Antifungal activity (qualitative ranking based on structure-activity relationship) |
|---|---|
| Target Compound Data | Sequence: D-Ser6→L-Asn7; qualitatively more active |
| Comparator Or Baseline | Iturin A: sequence D-Asn6→L-Ser7 |
| Quantified Difference | Inversion of adjacent Ser6-Asn7 residues makes mycosubtilin more active than iturin A |
| Conditions | Comparative structure-activity analysis of iturin family lipopeptides |
Why This Matters
For researchers developing antifungal formulations or studying membrane-active peptides, this structure-activity relationship enables rational selection of mycosubtilin over iturin A when higher potency is required against a given fungal target.
- [1] Tsuge K, Akiyama T, Shoda M. Cloning, sequencing, and characterization of the iturin A operon. J Bacteriol. 2001;183(21):6265-6273. View Source
- [2] Maget-Dana R, Peypoux F. Iturins, a special class of pore-forming lipopeptides: biological and physicochemical properties. Toxicology. 1994;87(1-3):151-174. View Source
